molecular formula C11H12BrNO B1440631 3-Bromo-1-(4-methylphenyl)pyrrolidin-2-one CAS No. 1282220-90-9

3-Bromo-1-(4-methylphenyl)pyrrolidin-2-one

Cat. No. B1440631
CAS RN: 1282220-90-9
M. Wt: 254.12 g/mol
InChI Key: CBHGLEBQOJIZEU-UHFFFAOYSA-N
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Description

“3-Bromo-1-(4-methylphenyl)pyrrolidin-2-one” is a chemical compound with the molecular formula C11H12BrNO. It has a molecular weight of 254.13 .


Synthesis Analysis

While specific synthesis methods for this compound were not found, pyrrolidinones can generally be synthesized through various methods, including the N-heterocyclization of primary amines with diols . Another method involves the bromination of ketones with bromine in the presence of a catalytic amount of aluminum trichloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H12BrNO/c1-8-2-4-9(5-3-8)13-7-6-10(12)11(13)14/h2-5,10H,6-7H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a melting point of 84-86 degrees Celsius .

Scientific Research Applications

Pharmacology

In pharmacology, this compound is explored for its potential as a precursor in the synthesis of various pharmacologically active molecules. Its structure is conducive to modifications that can lead to the development of new drugs with improved efficacy and safety profiles .

Organic Synthesis

“3-Bromo-1-(4-methylphenyl)pyrrolidin-2-one” serves as a versatile building block in organic synthesis. It can be used to construct complex molecular architectures, including natural products and potential therapeutic agents. Its reactivity with different chemical reagents allows for the introduction of various functional groups, aiding in the diversification of chemical libraries .

Material Science

In material science, this compound’s derivatives could be utilized in the creation of novel materials with specific properties. For instance, its incorporation into polymers may result in materials with unique mechanical or thermal properties, potentially useful in various industrial applications .

Biochemistry

Biochemically, the compound can be used to study enzyme-substrate interactions due to its structural similarity to certain amino acids and peptides. This can provide insights into enzyme mechanisms and aid in the design of enzyme inhibitors .

Medicinal Chemistry

In medicinal chemistry, “3-Bromo-1-(4-methylphenyl)pyrrolidin-2-one” is valuable for drug design and discovery. It can be employed to synthesize compounds with potential therapeutic benefits, particularly in the areas of neurology and oncology, where modulation of specific pathways is crucial .

Analytical Chemistry

This compound can be used as a standard or reference material in analytical chemistry to calibrate instruments or validate analytical methods. Its well-defined structure and properties make it suitable for use in high-performance liquid chromatography (HPLC) and mass spectrometry (MS) applications .

Environmental Science

The environmental impact of “3-Bromo-1-(4-methylphenyl)pyrrolidin-2-one” and its derivatives can be studied to understand their biodegradability, toxicity, and potential accumulation in ecosystems. This is crucial for assessing the environmental risks associated with the use of these chemicals .

Chemical Engineering

In chemical engineering, this compound might be investigated for its role in process optimization. Its physical and chemical properties, such as melting point and reactivity, can influence the development of efficient and scalable chemical processes .

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

3-bromo-1-(4-methylphenyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO/c1-8-2-4-9(5-3-8)13-7-6-10(12)11(13)14/h2-5,10H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBHGLEBQOJIZEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCC(C2=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-1-(4-methylphenyl)pyrrolidin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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